molecular formula C13H14N2O3 B14683945 Barbituric acid, 5-benzyl-5-ethyl- CAS No. 36226-64-9

Barbituric acid, 5-benzyl-5-ethyl-

Cat. No.: B14683945
CAS No.: 36226-64-9
M. Wt: 246.26 g/mol
InChI Key: AMSPRCOZAYSJJZ-UHFFFAOYSA-N
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Description

Barbituric acid, 5-benzyl-5-ethyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. This compound is known for its pharmacological properties, particularly in the field of anticonvulsants and anesthetics .

Preparation Methods

The synthesis of barbituric acid, 5-benzyl-5-ethyl-, typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol solution. The reaction mixture is heated to reflux, followed by acidification with hydrochloric acid to obtain the crude product. The final product is then purified through recrystallization in ethanol aqueous solution . This method is advantageous due to its stable process, mild reaction conditions, and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Barbituric acid, 5-benzyl-5-ethyl-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Barbituric acid, 5-benzyl-5-ethyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5-benzyl-5-ethyl-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to the inhibition of glutamate-induced depolarizations, resulting in its anticonvulsant and anesthetic effects .

Comparison with Similar Compounds

Barbituric acid, 5-benzyl-5-ethyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their pharmacological properties and applications differ:

Properties

CAS No.

36226-64-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-benzyl-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-2-13(8-9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

AMSPRCOZAYSJJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2

Origin of Product

United States

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